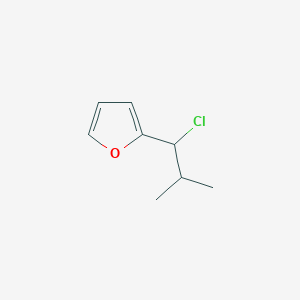
Furan, 2-(1-chloro-2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Chloro-2-methylpropyl)furan is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. This specific compound features a chloroalkyl group attached to the furan ring, making it a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloro-2-methylpropyl)furan can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-buten-1-ol with thionyl chloride to form 2-chloro-2-methylbutane, which is then subjected to cyclization with furan under acidic conditions . Another method involves the reaction of 2-methyl-2-buten-1-ol with phosphorus trichloride, followed by cyclization with furan .
Industrial Production Methods
Industrial production of 2-(1-chloro-2-methylpropyl)furan typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
2-(1-Chloro-2-methylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Sodium Diethyl Phosphite: Used in substitution reactions to replace the chloro group with a diethoxyphosphoryl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used for reduction reactions.
Major Products Formed
2-(1-Diethoxyphosphorylmethyl)furan: Formed from substitution reactions with sodium diethyl phosphite.
Furan Derivatives: Formed from oxidation reactions.
Alcohols and Alkanes: Formed from reduction reactions.
科学研究应用
2-(1-Chloro-2-methylpropyl)furan has several applications in scientific research:
作用机制
The mechanism of action of 2-(1-chloro-2-methylpropyl)furan involves its interaction with molecular targets and pathways in biological systems. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities . The furan ring can also participate in redox reactions, influencing cellular processes and pathways .
相似化合物的比较
Similar Compounds
2-(1-Chloroethyl)furan: Similar structure but with an ethyl group instead of a methylpropyl group.
2-(1-Bromo-2-methylpropyl)furan: Similar structure but with a bromo group instead of a chloro group.
2-(1-Hydroxy-2-methylpropyl)furan: Similar structure but with a hydroxy group instead of a chloro group.
Uniqueness
2-(1-Chloro-2-methylpropyl)furan is unique due to its specific chloroalkyl substitution, which imparts distinct chemical reactivity and biological properties compared to other similar compounds.
生物活性
Furan, 2-(1-chloro-2-methylpropyl)-, also known as 2-(1-chloro-2-methylpropyl)-5-methylfuran, is an organic compound characterized by a furan ring substituted with a chlorinated alkyl side chain. Its molecular formula is C9H13ClO with a molecular weight of 172.65 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The unique structure of furan derivatives, including 2-(1-chloro-2-methylpropyl)-, enhances their chemical reactivity. The furan ring allows for π-π interactions with aromatic residues in proteins, which can influence protein function and biological processes. The chlorinated side chain may form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular functions.
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various pathogens:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
- Bacillus subtilis
In a study involving the synthesis of a furan derivative (1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea)), it was found that this compound demonstrated broad-spectrum antimicrobial activity against the aforementioned pathogens, except for Bacillus subtilis . The minimum inhibitory concentration (MIC) values indicated effective bactericidal and bacteriostatic modes of action.
Table 1: Antimicrobial Activity of Furan Derivatives
| Pathogen | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Escherichia coli | 25 | Bactericidal |
| Salmonella typhi | 30 | Bactericidal |
| Staphylococcus aureus | 20 | Bacteriostatic |
| Bacillus subtilis | No inhibition | - |
Anticancer Potential
The anticancer properties of furan derivatives are also notable. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. For example, the chlorinated furan derivatives could target metabolic pathways essential for cancer cell survival.
In vitro studies have suggested that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction. Further research is needed to elucidate the precise mechanisms and efficacy in vivo.
Case Studies and Research Findings
A comprehensive study assessed the biological activity of several furan derivatives, including 2-(1-chloro-2-methylpropyl)-. The findings highlighted:
- Inhibition of MAO Enzymes : Some derivatives showed selective inhibition of monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism and have implications in neurodegenerative diseases.
- Toxicity Profiles : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies revealed favorable profiles for some furan derivatives, suggesting their potential for therapeutic applications .
- Comparative Efficacy : In comparative studies against established drugs, certain furan derivatives demonstrated enhanced potency against specific targets while maintaining lower toxicity profiles than traditional chemotherapeutics.
属性
CAS 编号 |
917769-49-4 |
|---|---|
分子式 |
C8H11ClO |
分子量 |
158.62 g/mol |
IUPAC 名称 |
2-(1-chloro-2-methylpropyl)furan |
InChI |
InChI=1S/C8H11ClO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI 键 |
LTCHETGEQWBEMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=CC=CO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















